molecular formula C16H21N3O4S B5034385 1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione

Número de catálogo: B5034385
Peso molecular: 351.4 g/mol
Clave InChI: QWUFMCKRVLWXMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mecanismo De Acción

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the growth and survival of cancer cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on BTK activity in preclinical studies. This inhibition results in reduced cancer cell growth and survival, as well as enhanced activity of other cancer treatments. This compound has also been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione for lab experiments include its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its ability to enhance the activity of other cancer treatments. The limitations of this compound for lab experiments include the need for further preclinical studies to fully understand its safety profile and potential side effects.

Direcciones Futuras

There are several future directions for the research and development of 1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. These include further preclinical studies to understand its safety profile and potential side effects, as well as clinical trials to evaluate its efficacy in treating various types of cancer. Additionally, there is a need for the development of biomarkers to identify patients who are most likely to benefit from treatment with this compound. Finally, there is a need for the development of combination therapies that can enhance the activity of this compound and improve its efficacy in treating cancer.

Métodos De Síntesis

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4-(4-aminophenyl)sulfonyl)piperazine with 4-chloro-1,2,5-thiadiazole-3-carboxylic acid to form 4-(4-((4-chloro-1,2,5-thiadiazol-3-yl)carbonyl)piperazin-1-yl)benzenesulfonamide. This intermediate is then reacted with 2,5-pyrrolidinedione to form this compound.

Aplicaciones Científicas De Investigación

1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, as well as enhance the activity of other cancer treatments. This compound has also been shown to have a favorable safety profile in preclinical studies.

Propiedades

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-17-9-11-18(12-10-17)24(22,23)14-5-3-13(4-6-14)19-15(20)7-8-16(19)21/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFMCKRVLWXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.